Cas no 369403-08-7 (1-{(tert-Butoxy)carbonylamino}-4-hydroxycyclohexane-1-carboxylic Acid)

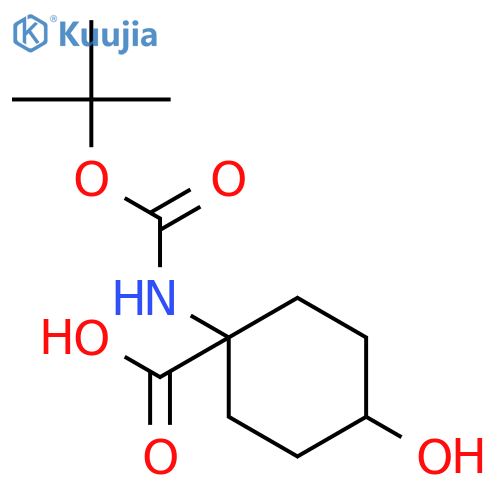

369403-08-7 structure

商品名:1-{(tert-Butoxy)carbonylamino}-4-hydroxycyclohexane-1-carboxylic Acid

CAS番号:369403-08-7

MF:C12H21NO5

メガワット:259.298844099045

MDL:MFCD02683153

CID:317798

PubChem ID:2734594

1-{(tert-Butoxy)carbonylamino}-4-hydroxycyclohexane-1-carboxylic Acid 化学的及び物理的性質

名前と識別子

-

- Cyclohexanecarboxylicacid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-4-hydroxy-

- 1-{[(TERT-BUTOXY)CARBONYL]AMINO}-4-HYDROXYCYCLOHEXANE-1-CARBOXYLIC ACID

- 4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid

- N-Boc-A O-(4-Hydroxycyclohexyl)Carboxylic Acid

- N-BOC-AMINO-(4-HYDROXYCYCLOHEXYL)CARBOXYLIC ACID

- NULL

- 1-(Boc-amino)-4-hydroxycyclohexanecarboxylic acid

- FT-0682652

- 369403-08-7

- 1-((Tert-butoxycarbonyl)amino)-4-hydroxycyclohexanecarboxylic acid

- 1-((TERT-BUTOXYCARBONYL)AMINO)-4-HYDROXYCYCLOHEXANE-1-CARBOXYLIC ACID

- SCHEMBL17840419

- N-Boc-amino-(4-hydroxycyclohexyl)carboxylic acid, AldrichCPR

- 1-[(tert-butoxycarbonyl)amino]-4-hydroxycyclohexane-1-carboxylic acid

- EN300-316012

- AT31250

- J-502826

- MFCD02683153

- SS-4229

- CS-0317944

- DTXSID80370379

- AKOS015838196

- 1-{(tert-Butoxy)carbonylamino}-4-hydroxycyclohexane-1-carboxylic Acid

-

- MDL: MFCD02683153

- インチ: InChI=1S/C12H21NO5/c1-11(2,3)18-10(17)13-12(9(15)16)6-4-8(14)5-7-12/h8,14H,4-7H2,1-3H3,(H,13,17)(H,15,16)

- InChIKey: DRBVVUBYEBFRKS-UHFFFAOYSA-N

- ほほえんだ: CC(C)(OC(NC1(C(O)=O)CCC(O)CC1)=O)C

計算された属性

- せいみつぶんしりょう: 259.14200

- どういたいしつりょう: 259.142

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 320

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: -1

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 98.7

じっけんとくせい

- 色と性状: はくしょくふんまつ

- 密度みつど: 1.1623 (rough estimate)

- ふってん: 402.56°C (rough estimate)

- フラッシュポイント: 220.4 °C

- 屈折率: 1.4596 (estimate)

- PSA: 95.86000

- LogP: 1.66030

- ようかいせい: 使用できません

1-{(tert-Butoxy)carbonylamino}-4-hydroxycyclohexane-1-carboxylic Acid セキュリティ情報

1-{(tert-Butoxy)carbonylamino}-4-hydroxycyclohexane-1-carboxylic Acid 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

1-{(tert-Butoxy)carbonylamino}-4-hydroxycyclohexane-1-carboxylic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | SS-4229-10MG |

1-{[(tert-butoxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid |

369403-08-7 | >95% | 10mg |

£63.00 | 2025-02-09 | |

| Enamine | EN300-316012-0.05g |

1-{[(tert-butoxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid |

369403-08-7 | 95.0% | 0.05g |

$122.0 | 2025-03-19 | |

| Enamine | EN300-316012-2.5g |

1-{[(tert-butoxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid |

369403-08-7 | 95.0% | 2.5g |

$1098.0 | 2025-03-19 | |

| Enamine | EN300-316012-0.1g |

1-{[(tert-butoxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid |

369403-08-7 | 95.0% | 0.1g |

$182.0 | 2025-03-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B25860-1g |

N-BOC-Amino-(4-hydroxycyclohexyl)carboxylic acid |

369403-08-7 | 97% | 1g |

¥3379.0 | 2022-10-09 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B25860-0.25g |

N-BOC-Amino-(4-hydroxycyclohexyl)carboxylic acid |

369403-08-7 | 97% | 0.25g |

¥1509.0 | 2022-10-09 | |

| Aaron | AR0078B8-1g |

N-BOC-AMINO-(4-HYDROXYCYCLOHEXYL)CARBOXYLIC ACID |

369403-08-7 | 95% | 1g |

$396.00 | 2025-01-23 | |

| A2B Chem LLC | AD36264-250mg |

1-((tert-Butoxycarbonyl)amino)-4-hydroxycyclohexanecarboxylic acid |

369403-08-7 | 95% | 250mg |

$308.00 | 2024-04-20 | |

| A2B Chem LLC | AD36264-1g |

1-((tert-Butoxycarbonyl)amino)-4-hydroxycyclohexanecarboxylic acid |

369403-08-7 | 95% | 1g |

$586.00 | 2024-04-20 | |

| A2B Chem LLC | AD36264-5g |

1-((tert-Butoxycarbonyl)amino)-4-hydroxycyclohexanecarboxylic acid |

369403-08-7 | 95% | 5g |

$2320.00 | 2024-04-20 |

1-{(tert-Butoxy)carbonylamino}-4-hydroxycyclohexane-1-carboxylic Acid 関連文献

-

Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

-

Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297

-

Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670

369403-08-7 (1-{(tert-Butoxy)carbonylamino}-4-hydroxycyclohexane-1-carboxylic Acid) 関連製品

- 16937-99-8((tert-Butoxycarbonyl)-D-leucine)

- 106719-44-2(Boc-D-Lys-OH)

- 109183-71-3((S)-2-((tert-Butoxycarbonyl)amino)-2-cyclohexylacetic acid)

- 109183-72-4((S)-2-((Tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid)

- 13139-15-6(Boc-L-Leu-OH)

- 2419-94-5(N-Boc-L-glutamic acid)

- 13139-16-7(Boc-L-Ile-OH)

- 53308-95-5(Boc-Nva-OH)

- 70491-05-3(Boc-D-Chg-OH)

- 13734-28-6(Boc-Lys-OH)

推奨される供給者

Amadis Chemical Company Limited

(CAS:369403-08-7)1-{(tert-Butoxy)carbonylamino}-4-hydroxycyclohexane-1-carboxylic Acid

清らかである:99%

はかる:1g

価格 ($):480.0